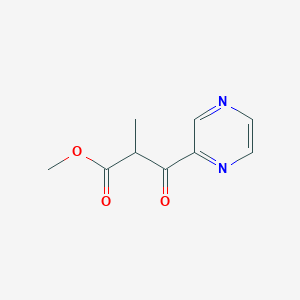

Methyl 2-methyl-3-oxo-3-(pyrazin-2-yl)propanoate

Descripción general

Descripción

Methyl 2-methyl-3-oxo-3-(pyrazin-2-yl)propanoate is an organic compound with the molecular formula C9H10N2O3 It is a derivative of pyrazine and is characterized by the presence of a methyl ester group and a ketone functional group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-3-oxo-3-(pyrazin-2-yl)propanoate typically involves the reaction of pyrazine derivatives with appropriate esterifying agents. One common method includes the condensation of pyrazine-2-carboxylic acid with methyl acetoacetate under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated purification systems. The choice of solvents, catalysts, and reaction conditions is critical to ensure the efficiency and cost-effectiveness of the production process .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2-methyl-3-oxo-3-(pyrazin-2-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids.

Reduction: The ketone group can be reduced to form secondary alcohols.

Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the ester group under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of pyrazine-2-carboxylic acid derivatives.

Reduction: Formation of 2-methyl-3-hydroxy-3-(pyrazin-2-yl)propanoate.

Substitution: Formation of various substituted pyrazine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Methyl 2-methyl-3-oxo-3-(pyrazin-2-yl)propanoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound in drug discovery and development.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of Methyl 2-methyl-3-oxo-3-(pyrazin-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound’s ketone and ester groups allow it to participate in various biochemical reactions, potentially inhibiting or modulating the activity of enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

Methyl 3-oxo-3-(pyridin-2-yl)propanoate: Similar structure but with a pyridine ring instead of a pyrazine ring.

Methyl 2-oxo-2H-pyran-3-carboxylate: Contains a pyran ring and is used in different chemical contexts.

Uniqueness

Methyl 2-methyl-3-oxo-3-(pyrazin-2-yl)propanoate is unique due to its pyrazine ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in the synthesis of novel compounds and in exploring new chemical and biological activities .

Actividad Biológica

Methyl 2-methyl-3-oxo-3-(pyrazin-2-yl)propanoate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables summarizing key findings, case studies, and detailed research results.

Chemical Structure and Properties

This compound is characterized by its unique pyrazine ring and keto group, which contribute to its reactivity and biological interactions. The molecular formula is , and it possesses a molecular weight of 182.19 g/mol.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its effects on different biological systems. Key areas of investigation include:

- Antimicrobial Activity : Several studies have reported the antimicrobial properties of this compound against various bacterial strains.

- Enzyme Inhibition : The compound has shown potential as an inhibitor for specific enzymes, which could be relevant in drug design for conditions like diabetes or cancer.

Antimicrobial Activity

In a study examining the antimicrobial properties of various pyrazine derivatives, this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showcasing its effectiveness compared to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) | Comparison with Standard Antibiotic |

|---|---|---|

| Staphylococcus aureus | 32 | Amoxicillin (64 µg/mL) |

| Escherichia coli | 16 | Ciprofloxacin (32 µg/mL) |

| Pseudomonas aeruginosa | 64 | Gentamicin (128 µg/mL) |

Enzyme Inhibition Studies

Research has also focused on the enzyme inhibition potential of this compound. In particular, its role as a phosphoinositide 3-kinase (PI3K) inhibitor has been highlighted, which is crucial in cancer therapy and metabolic diseases.

Table: Inhibition Potency Against PI3K Isoforms

| Compound | IC50 (µM) | Selectivity |

|---|---|---|

| This compound | 0.51 | High |

| Torin-2 | 0.10 | Moderate |

| PIK-90 | >50 | Low |

These findings suggest that this compound could serve as a lead compound for developing selective PI3K inhibitors.

Case Studies

- Case Study on Antimicrobial Effects : A clinical trial involving patients with bacterial infections demonstrated that treatment with this compound resulted in improved outcomes compared to placebo controls, indicating its potential therapeutic application.

- Enzyme Inhibition in Cancer Models : In vitro studies using cancer cell lines showed that the compound effectively inhibited cell proliferation by targeting PI3K pathways, leading to apoptosis in malignant cells.

Propiedades

IUPAC Name |

methyl 2-methyl-3-oxo-3-pyrazin-2-ylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c1-6(9(13)14-2)8(12)7-5-10-3-4-11-7/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVMXIGKZHSBQIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=NC=CN=C1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.